molecular formula C17H23Cl2N3O2 B12814445 Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride CAS No. 67049-81-4

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride

Cat. No.: B12814445
CAS No.: 67049-81-4
M. Wt: 372.3 g/mol
InChI Key: BJNNZDVOYCSNIH-UHFFFAOYSA-N
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Description

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular configuration, which includes a pyridyl group and a benzyl-methylamino moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride typically involves multiple steps. One common method includes the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with paraformaldehyde in the presence of formic acid at temperatures ranging from 70-80°C to yield N-benzyl-N-methylethanolamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with cellular receptors, modulating various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylethanolamine
  • N-Benzyl-N-methyl-2-aminoethanol
  • Nicardipine Impurity 87
  • Nicardipine Impurity 6
  • Fluoxetine Impurity 37
  • Nicardipine Impurity 44

Uniqueness

Carbamic acid, dimethyl-, (2-((N-benzyl-N-methylamino)methyl)-3-pyridyl) ester, dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound in various research and industrial applications .

Properties

CAS No.

67049-81-4

Molecular Formula

C17H23Cl2N3O2

Molecular Weight

372.3 g/mol

IUPAC Name

benzyl-[[3-(dimethylcarbamoyloxy)pyridin-1-ium-2-yl]methyl]-methylazanium;dichloride

InChI

InChI=1S/C17H21N3O2.2ClH/c1-19(2)17(21)22-16-10-7-11-18-15(16)13-20(3)12-14-8-5-4-6-9-14;;/h4-11H,12-13H2,1-3H3;2*1H

InChI Key

BJNNZDVOYCSNIH-UHFFFAOYSA-N

Canonical SMILES

C[NH+](CC1=CC=CC=C1)CC2=C(C=CC=[NH+]2)OC(=O)N(C)C.[Cl-].[Cl-]

Origin of Product

United States

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